4-ethyl-N-(2-ethylphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-13-9-11-15(12-10-13)17(19)18-16-8-6-5-7-14(16)4-2/h5-12H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROPNBJILCFWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides critical insights into the functional groups and fingerprint region of a molecule. However, no experimental or computational vibrational spectra for 4-ethyl-N-(2-ethylphenyl)benzamide are available in the current body of scientific literature.
A dedicated search for the FT-IR spectrum of this compound yielded no results.
Similarly, no FT-Raman spectroscopic data for this compound has been reported.
There are no published SERS studies on this compound. SERS analysis would require experimental work involving the adsorption of the compound on a suitable metallic nanostructure.
Without experimental or calculated vibrational data, a comprehensive assignment and interpretation of the vibrational modes for this compound cannot be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
A thorough search of chemical databases and scientific journals did not uncover any reported ¹H NMR spectroscopic data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Without experimental data, a table of expected ¹³C NMR chemical shifts for the 21 unique carbon atoms in this compound cannot be compiled. Such an analysis would be critical in confirming the carbon framework of the molecule, identifying the carbonyl carbon of the amide, and distinguishing between the aromatic carbons of the two substituted phenyl rings.
Multidimensional NMR Techniques for Complex Structure Confirmation
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. The lack of published data means that a detailed analysis of these correlations for this compound cannot be performed.
Mass Spectrometry (MS) for Molecular Formula Validation
While the molecular weight is known, experimental mass spectrometry data would be essential to confirm the molecular formula through the determination of the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺). Furthermore, analysis of the fragmentation pattern would provide valuable structural information, helping to identify the characteristic cleavages of the amide bond and the ethyl substituents. No such experimental mass spectra are publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
A UV-Vis spectrum would reveal information about the electronic transitions within the molecule, particularly the π → π* transitions associated with the aromatic rings and the n → π* transition of the carbonyl group. This analysis would help to understand the electronic structure and conjugation within the molecule. However, no experimental UV-Vis absorption data for this compound has been reported in the literature.
Computational and Theoretical Investigations of 4 Ethyl N 2 Ethylphenyl Benzamide
Conformational Analysis and Potential Energy Landscapes
The biological activity and physical properties of a flexible molecule like 4-ethyl-N-(2-ethylphenyl)benzamide are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) that governs their interconversion. ucl.ac.be
The conformational flexibility in this molecule arises from the rotation around several single bonds:
The C-N bond of the amide linkage.
The C-C bonds connecting the phenyl rings to the amide group.
The C-C bonds within the two ethyl substituents.
A systematic conformational search would be performed by rotating these key dihedral angles and calculating the energy of each resulting structure. This generates a potential energy landscape, where energy minima correspond to stable conformers. The global minimum represents the most stable conformation of the molecule under the given computational conditions. acs.org
Theoretical Exploration of Conformational Isomers and Their Relative Stabilities
The conformational landscape of this compound is primarily defined by the rotational possibilities around its single bonds. The most significant of these is the amide C-N bond, which exhibits partial double-bond character, leading to distinct cis and trans isomers.
Computational analyses of similar secondary benzanilides consistently show that the trans conformation of the amide linkage is the most thermodynamically stable state under standard conditions. mdpi.com The energy difference between the trans and the higher-energy cis form is typically in the range of 2-3 kcal/mol, suggesting that while the trans isomer is dominant, the cis conformer may be accessible under certain conditions.
The rotation of the ethyl groups themselves also creates a set of rotameric states that contribute to the molecule's conformational ensemble. mdpi.com However, the energy differences between these rotamers are generally small.
Table 1: Predicted Relative Stabilities of Key Conformational Isomers of this compound
| Conformer | Description | Predicted Relative Energy (kcal/mol) | Basis of Prediction |
| trans-Amide | The C=O and N-H bonds are anti-periplanar. | 0 (Global Minimum) | Data from analogous benzanilides showing a strong preference for the trans form. mdpi.com |
| cis-Amide | The C=O and N-H bonds are syn-periplanar. | ~2-3 | Energy differences observed in similar secondary amides. |
| Planar Phenyl Rings | Dihedral angles between phenyl rings and amide plane are ~0°. | High | Significant steric hindrance from the ortho-ethyl group makes this conformation highly unstable. |
| Twisted Phenyl Rings | Di-hedral angles are significant to minimize steric clash. | Low | Expected stable conformation based on studies of ortho-substituted benzanilides. |
This table is generated based on data from analogous compounds and general principles of conformational analysis.
Determination of Rotational Barriers and Energy Profiles
The energy barriers to rotation around key bonds dictate the dynamic behavior and conformational flexibility of this compound.
Rotation about the Amide C-N Bond: Due to the resonance stabilization of the amide group, the C-N bond has significant double-bond character. This results in a substantial rotational barrier between the trans and cis isomers. For typical secondary amides, this barrier is experimentally and computationally found to be in the range of 15-20 kcal/mol. This high barrier means that interconversion between cis and trans forms is slow at room temperature.
Rotation about the N-C(aryl) and C-C(aryl) Bonds: Rotation around the single bonds connecting the amide group to the phenyl rings is much faster. However, the energy profile is not flat. For the N-(2-ethylphenyl) bond, rotation is hindered by the steric bulk of the ortho-ethyl group. This leads to a conformational energy profile with distinct minima corresponding to staggered arrangements and maxima corresponding to eclipsed arrangements where the ethyl group passes by the carbonyl oxygen or the other phenyl ring. Studies on ortho-substituted amides show that these steric interactions are a dominant factor in determining the preferred conformation. nih.gov Similarly, rotation of the 4-ethylbenzoyl group is also associated with a lower energy barrier, influenced primarily by interactions with the amide N-H group.
Table 2: Estimated Rotational Energy Barriers for this compound
| Bond of Rotation | Description | Estimated Barrier Height (kcal/mol) | Basis of Prediction |
| Amide (OC-N) | Interconversion between trans and cis isomers. | 15 - 20 | Typical values for secondary amides. |
| N-C(aryl) | Rotation of the N-(2-ethylphenyl) group. | > 5 | Steric hindrance from the ortho-ethyl group increases the barrier compared to unsubstituted analogs. |
| C-C(aryl) | Rotation of the 4-ethylbenzoyl group. | 1 - 3 | Lower barrier due to less steric hindrance at the para position. |
This table is generated based on data from analogous compounds and general principles of conformational analysis.
Influence of Substituent Effects on Conformational Preferences
The ethyl groups on both phenyl rings exert significant influence over the molecule's preferred three-dimensional structure through both steric and electronic effects.
Electronic Effects: The ethyl group is a weak electron-donating group through induction. The para-ethyl group on the benzoyl ring has a minor electronic influence on the reactivity of that ring but does not significantly alter the core conformation of the amide and its adjacent ring. Its main role is more likely related to influencing crystal packing through van der Waals interactions.
The interplay of these effects results in a conformationally constrained molecule where the two aromatic rings adopt a stable, non-planar relative orientation.
Table 3: Comparison of Dihedral Angles in Related Benzanilides
| Compound | Substituents | Key Structural Feature | Reported/Expected Dihedral Angle (Ring-Ring) |
| Benzanilide | None | Unsubstituted reference | ~30-60° |
| 4-Amino-N-(2,6-dimethylphenyl)benzamide | 4-NH₂, N-2,6-(CH₃)₂ | Two ortho-methyl groups | 124° |
| 4-Amino-N-(2-ethylphenyl)benzamide | 4-NH₂, N-2-Et | One ortho-ethyl group | 128° |
| This compound | 4-Et, N-2-Et | One ortho-ethyl, one para-ethyl | ~120-130° (Predicted) |
This table compiles data from the literature and provides a prediction for the target compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While no specific Molecular Dynamics (MD) simulation studies have been published for this compound, MD is a standard computational tool used to investigate the dynamic behavior of analogous molecules. ucl.ac.beresearchgate.net An MD simulation tracks the atomic movements of a molecule over time, providing insights into its flexibility, conformational stability, and interactions with its environment (e.g., a solvent or a biological receptor).
For this compound, an MD simulation would be expected to show:
Conformational Stability: The simulation would likely confirm that the molecule predominantly resides in the trans-amide, twisted-ring conformation. The stability of this conformation would be evidenced by small fluctuations in the key dihedral angles around their equilibrium values.
Substituent Dynamics: The simulation would illustrate the rotational motion of the two ethyl groups, showing them to be flexible and exploring various rotameric states.
Solvent Interactions: In a simulated aqueous or organic solvent, MD can reveal how solvent molecules arrange around the solute, highlighting potential hydrogen bonding sites and hydrophobic interactions.
In studies of related benzanilides, MD simulations have been used to verify the stability of docked ligand-protein complexes, suggesting that such compounds can maintain a stable binding pose within a receptor pocket. nih.gov
Advanced Computational Analysis of Intermolecular Interactions
In the solid state, the properties of this compound would be governed by a network of intermolecular interactions. Computational methods like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are used to visualize and quantify these forces in the crystal structures of similar compounds.
The primary intermolecular interactions expected for this molecule are:
N-H···O Hydrogen Bonds: This is the most significant interaction in most secondary amides. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically leads to the formation of infinite chains or dimeric motifs, which are key structure-directing elements in the crystal packing of benzanilides. researchgate.net
C-H···π Interactions: The hydrogen atoms on the ethyl groups and the phenyl rings can act as weak hydrogen bond donors to the π-electron clouds of the aromatic rings of neighboring molecules.
The combination of a strong, directional hydrogen bond with weaker, more diffuse interactions allows for the formation of complex three-dimensional supramolecular architectures. mdpi.com
Table 4: Summary of Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Expected Role |
| Hydrogen Bond | Amide N-H | Carbonyl C=O | Primary structure-directing interaction, formation of chains/dimers. researchgate.net |
| C-H···π Interaction | C-H of ethyl/phenyl groups | π-system of phenyl rings | Secondary interaction, contributes to packing stability. researchgate.net |
| π···π Stacking | Phenyl Ring | Phenyl Ring | Can occur, but may be offset due to steric hindrance from ethyl groups. |
| van der Waals Forces | Entire Molecule | Entire Molecule | General packing forces, significant contribution from alkyl chains. |
Solid State Structural Elucidation and Supramolecular Chemistry
X-ray Crystallography of 4-ethyl-N-(2-ethylphenyl)benzamide and Analogous Structures
Single-Crystal X-ray Diffraction Data Collection and Refinement
For analogous benzamide (B126) structures, single-crystal X-ray diffraction data is typically collected at a controlled temperature, often 173 K or 296 K, to minimize thermal vibrations. nih.goviucr.org A suitable single crystal is mounted on a diffractometer equipped with a radiation source, such as Mo Kα radiation (λ = 0.71073 Å). iucr.org The diffraction data are collected using a CCD detector. iucr.org The collected data are then processed, and absorption corrections are applied to the integrated intensities. iucr.org The crystal structure is subsequently solved and refined using established software packages.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The analysis of diffraction patterns allows for the determination of the crystal system, space group, and unit cell parameters. These parameters define the symmetry and dimensions of the repeating unit of the crystal lattice. For instance, analogous N-substituted benzamides have been observed to crystallize in various systems, including monoclinic and triclinic systems. nih.gov
For example, N-(4-methoxyphenyl)benzamide crystallizes in the monoclinic space group P2₁/c, while N-[4-(trifluoromethyl)phenyl]benzamide adopts the triclinic space group P-1. nih.gov The specific unit cell parameters are crucial for understanding the packing efficiency and density of the crystal. A representative table of crystallographic data for analogous benzamides is provided below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| N-(4-methoxyphenyl)benzamide nih.gov | Monoclinic | P2₁/c | 90 | 90 | 4 | |||||
| N-[4-(trifluoromethyl)phenyl]benzamide nih.gov | Triclinic | P-1 | 2 | |||||||
| (E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamide iucr.org | Monoclinic | P2₁/c | 10.4213 | 17.0799 | 10.8028 | 90 | 114.394 | 90 | 1751.18 | 4 |
Analysis of Molecular Conformation in the Crystalline State
The conformation of benzamide derivatives in the solid state is a balance of intramolecular steric effects and intermolecular interactions. A key feature is the relative orientation of the two aromatic rings and the amide plane. In many N-aryl benzamides, the aryl rings are significantly tilted with respect to each other. nih.gov For example, in both N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings exhibit a dihedral angle of approximately 60°. nih.gov This twisted conformation is often a result of optimizing intermolecular hydrogen bonding and π-stacking interactions within the crystal. nih.gov
Detailed Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of benzamides is governed by a variety of non-covalent interactions, which collectively dictate the supramolecular assembly and the physical properties of the solid.
Characterization of Hydrogen Bonding Networks (e.g., N–H···O, C–H···π, N–H···N, C–H···O Interactions)
Hydrogen bonds are among the most influential interactions in the crystal packing of benzamides. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.
The most common hydrogen bonding motif in N-substituted benzamides is the N–H···O interaction, which often leads to the formation of chains or dimers. nih.govresearchgate.net For instance, in some benzamide crystal structures, molecules are linked by pairs of N–H···O hydrogen bonds, forming inversion dimers. researchgate.net In other cases, these interactions can link molecules into chains that extend along a crystallographic axis. iucr.org
Identification and Quantification of Other Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)
π-π stacking interactions between the aromatic rings are also a common feature in the crystal structures of benzamides. nih.govrsc.org The offset or slipped stacking of phenyl rings is frequently observed, contributing to the stability of the crystal lattice. The extent of these interactions is dependent on the substitution pattern of the aromatic rings. The interplay between hydrogen bonding and π-π stacking is a determining factor in the polymorphism of benzamides, where different crystalline forms can exhibit distinct arrangements and stabilities. rsc.orgrsc.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.
For a molecule like this compound, a Hirshfeld surface analysis would be instrumental in identifying the key intermolecular interactions that govern its crystal packing. Based on studies of structurally similar N-arylbenzamides, several types of contacts would be expected to be prominent. nih.govnih.goviucr.org
The most significant interactions are anticipated to be hydrogen bonds involving the amide functionality. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The dnorm map would likely reveal distinct red spots indicating these strong N-H···O hydrogen bonds, which are characteristic of amide-containing crystal structures. nih.gov
Beyond the primary amide-to-amide hydrogen bonds, other weaker interactions would also be evident on the Hirshfeld surface. These include:
H···H contacts: These are generally the most abundant contacts and cover a large area of the Hirshfeld surface, reflecting the hydrogen-rich exterior of the molecule. nih.gov
C-H···π interactions: The ethyl groups and the aromatic rings provide ample opportunity for C-H···π stacking interactions, which would appear as distinct features on the surface.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. By decomposing the full fingerprint into contributions from specific atom···atom contacts, the percentage contribution of each interaction type to the total Hirshfeld surface can be determined. For analogous N-phenylbenzamide derivatives, H···H contacts typically constitute the largest percentage, followed by O···H/H···O and C···H/H···C contacts. nih.govnih.gov
Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Based on Analogous Systems)
| Contact Type | Predicted Contribution | Interacting Groups |
| H···H | ~40-50% | Ethyl groups, aromatic C-H |
| O···H/H···O | ~20-30% | C=O···H-N, C=O···H-C |
| C···H/H···C | ~15-25% | Aromatic rings, ethyl groups |
| N···H/H···N | ~1-5% | N-H···N (less common) |
| C···C | ~1-5% | π···π stacking of phenyl rings |
This predictive data is based on the analysis of similar molecules reported in the literature. nih.govnih.gov
Principles of Cocrystallization and Crystal Engineering Applied to Benzamide Systems
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Cocrystallization, a key technique in crystal engineering, involves the formation of a single crystalline material that consists of two or more different molecular species in a stoichiometric ratio. Benzamides are excellent candidates for cocrystallization due to their robust hydrogen bonding capabilities.
The design of supramolecular constructs involving this compound would primarily leverage the predictable and directional nature of the amide N-H···O hydrogen bond. This interaction can lead to the formation of various supramolecular synthons, which are robust and recurring patterns of intermolecular interactions.
The rational design of cocrystals with this compound would involve selecting co-formers with complementary functional groups. Carboxylic acids are excellent candidates as they can form strong O-H···O=C hydrogen bonds with the benzamide's carbonyl group. acs.orgresearchgate.net Similarly, molecules with other hydrogen bond donor or acceptor sites could be used to create more complex, multi-dimensional supramolecular architectures. The concept of supramolecular constructs allows for the comparison of different benzamide derivative cocrystals and the identification of dominating structural motifs. acs.org
The stoichiometry of cocrystals is often governed by the balance of hydrogen bond donors and acceptors on the constituent molecules. A general principle in cocrystal design is to match the number of effective hydrogen bond donor sites with the number of acceptor sites to achieve a stable, neutral supramolecular assembly.
In this compound, there is one hydrogen bond donor (the N-H group) and one primary hydrogen bond acceptor (the C=O group). Therefore, in cocrystallization experiments, co-formers with a 1:1 donor-to-acceptor ratio would be a logical starting point.
Table 2: Hydrogen Bond Donor/Acceptor Profile of this compound
| Functional Group | Type | Number |
| Amide N-H | Donor | 1 |
| Carbonyl C=O | Acceptor | 1 |
| Phenyl π-system | Acceptor (weak) | 2 |
However, studies on other benzamide derivatives have shown that deviation from a 1:1 donor/acceptor ratio does not necessarily preclude cocrystal formation. acs.org In some cases, solvent molecules can be incorporated into the crystal lattice to satisfy the hydrogen bonding requirements. Furthermore, the presence of weaker interactions, such as C-H···O and π···π stacking, can also play a crucial role in stabilizing the crystal structure, sometimes allowing for non-intuitive stoichiometric ratios. The success of cocrystallization attempts with benzamides can also be influenced by the electronic properties of substituents on the co-former. For instance, cocrystallization of benzamide with benzoic acids has been shown to be more successful when the benzoic acid possesses electron-withdrawing groups. acs.orgresearchgate.net
Structure Reactivity and Structure Interaction Relationships
Correlation of Structural Features with Spectroscopic Signatures
The molecular structure of 4-ethyl-N-(2-ethylphenyl)benzamide (C17H19NO) is directly reflected in its spectroscopic signatures. molport.com Key spectroscopic techniques provide a detailed picture of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is instrumental in identifying the different proton environments within the molecule. For instance, in related N-arylbenzamides, the aromatic protons of the benzoyl and aniline (B41778) rings typically appear in distinct regions of the spectrum. mdpi.comrsc.org The ethyl groups on both aromatic rings would show characteristic quartet and triplet signals. rsc.orgfarmaciajournal.com Specifically, the methylene (B1212753) protons (-CH2-) of the ethyl groups would present as quartets, while the methyl protons (-CH3) would appear as triplets. rsc.orgfarmaciajournal.com The amide proton (N-H) would be visible as a distinct singlet, though its chemical shift can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. mdpi.com The aromatic carbons and the carbons of the ethyl groups would also have characteristic chemical shifts. rsc.orgmdpi.com
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be prominent, typically appearing in the range of 1630-1680 cm⁻¹. mdpi.comchiet.edu.eg The N-H stretching vibration of the amide would be observed in the region of 3200-3400 cm⁻¹. chiet.edu.eg Additionally, characteristic peaks for aromatic C-H stretching and C=C bending vibrations would be present.
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound (253.34 g/mol ). molport.com The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of fragments corresponding to the 4-ethylbenzoyl cation and the 2-ethylaniline (B167055) radical cation. Further fragmentation of the ethyl groups could also be observed.
A summary of expected spectroscopic data is presented in the table below.
| Spectroscopic Technique | Feature | Expected Chemical Shift/Frequency/m/z |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm |
| Amide Proton (N-H) | Variable, typically δ 8.0 - 9.0 ppm | |
| Methylene Protons (-CH₂) | Quartet, ~δ 2.6 ppm | |
| Methyl Protons (-CH₃) | Triplet, ~δ 1.2 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~δ 165-170 ppm |
| Aromatic Carbons | ~δ 120-145 ppm | |
| Methylene Carbon (-CH₂) | ~δ 28 ppm | |
| Methyl Carbon (-CH₃) | ~δ 15 ppm | |
| IR Spectroscopy | C=O Stretch | 1630 - 1680 cm⁻¹ |
| N-H Stretch | 3200 - 3400 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 253 |
Electronic Effects of Substituents on Chemical Reactivity and Stability
The ethyl substituents on the aromatic rings of this compound play a significant role in modulating its chemical reactivity and stability through electronic effects.
Inductive and Resonance Effects:
The ethyl group is an electron-donating group through induction. libretexts.org This effect increases the electron density on the aromatic rings to which they are attached. libretexts.org On the benzoyl ring, the para-ethyl group enhances the electron density of the ring, which can influence the reactivity of the carbonyl group.
In the N-phenyl ring, the ortho-ethyl group also donates electron density. This can affect the nucleophilicity of the nitrogen atom and the rotational barrier around the amide C-N bond. mdpi.com Studies on related N-arylbenzamides have shown that electron-donating substituents on the anilide ring can increase the electron density at the nitrogen atom, which in turn affects the n-π* transition energy.
Influence on Reactivity:
The increased electron density on the benzoyl ring due to the para-ethyl group can make the carbonyl oxygen more basic and the carbonyl carbon slightly less electrophilic.
The electron-donating nature of the ethyl group on the N-phenyl ring can influence the acidity of the amide proton.
For electrophilic aromatic substitution reactions, the ethyl groups are activating and ortho-, para-directing. libretexts.org This means that further substitution on the aromatic rings would preferentially occur at positions ortho and para to the ethyl groups. However, steric hindrance from the existing substituents would also play a crucial role in determining the regioselectivity of such reactions.
Impact of Molecular Conformation on Chemical Reaction Pathways
The three-dimensional shape, or conformation, of this compound is a critical determinant of its reactivity. The molecule is not planar, and rotation around single bonds allows for different spatial arrangements of its constituent parts.
Amide Bond Conformation:
The amide bond itself has a significant barrier to rotation due to partial double bond character, leading to the possibility of cis and trans conformations. tandfonline.com In most N-arylbenzamides, the trans conformation is generally more stable. acs.org
The conformation around the C(O)-N bond is crucial. The dihedral angle between the two aromatic rings is a key conformational parameter. In related N-arylbenzamides, these rings are often twisted with respect to each other. st-andrews.ac.uk
Influence on Reactivity:
The specific conformation adopted by the molecule can expose or shield certain reactive sites. For example, the accessibility of the amide proton for deprotonation or the carbonyl oxygen for protonation can be influenced by the orientation of the aromatic rings.
In reactions involving intramolecular cyclization, the ability of the molecule to adopt a suitable conformation is paramount. For example, the formation of an intramolecular hydrogen bond, as seen in some N-arylbenzamide derivatives, can rigidify the conformation and potentially favor certain reaction pathways. tandfonline.comtandfonline.com
Theoretical studies on related aromatic amides have shown that the rotation of functional groups can be a concerted "molecular gear" motion, where the rotation around one bond influences the rotation around another. mdpi.com This interplay of conformational changes can dictate the energy landscape of a reaction and thus its pathway.
Designing Molecules with Tuned Intermolecular Interaction Motifs
The structural features of this compound provide a template for designing new molecules with specific intermolecular interaction capabilities, which is crucial for applications in materials science and medicinal chemistry.
Hydrogen Bonding:
The amide group is a primary site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the C=O group as a hydrogen bond acceptor. mdpi.com In the solid state, N-arylbenzamides often form hydrogen-bonded networks. mdpi.com The nature and dimensionality of these networks can be influenced by the substituents on the aromatic rings. mdpi.com
By introducing or modifying functional groups, the hydrogen bonding patterns can be altered. For instance, the introduction of hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can increase conformational rigidity. tandfonline.comtandfonline.com
π-π Stacking and van der Waals Interactions:
By systematically varying the substituents on the aromatic rings, it is possible to tune the strength and directionality of these non-covalent interactions. This is a key strategy in crystal engineering, where the goal is to control the self-assembly of molecules into desired crystalline architectures with specific properties.
The table below summarizes the key structural features and their role in intermolecular interactions.
| Structural Feature | Type of Interaction | Potential for Tuning |
| Amide N-H | Hydrogen Bond Donor | High |
| Amide C=O | Hydrogen Bond Acceptor | High |
| Aromatic Rings | π-π Stacking | Moderate |
| Ethyl Groups | van der Waals Interactions | Low |
Future Research Trajectories for 4 Ethyl N 2 Ethylphenyl Benzamide and Its Derivatives
Development of Novel and Highly Efficient Synthetic Methods
The synthesis of benzamides traditionally involves the coupling of a benzoic acid derivative with an amine. Future research will likely focus on overcoming the limitations of conventional methods, such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste. The development of novel, highly efficient synthetic strategies is paramount for enabling broader access to 4-ethyl-N-(2-ethylphenyl)benzamide and its analogues for further study.
Promising areas of research include the advancement of catalytic systems. For instance, the use of palladium on carbon (Pd/C) catalysts in hydrogenation reactions represents one approach to forming key precursors. Future work could explore more sustainable and cost-effective earth-abundant metal catalysts. Furthermore, the application of visible-light photoredox catalysis, which has shown success in forming amides by activating amines as acyl sources, presents a powerful avenue for developing milder and more efficient synthetic protocols. researchgate.net Enzymatic synthesis, using amidases or other hydrolases in reverse, offers another green alternative that can provide high selectivity under mild aqueous conditions. nih.gov
| Synthetic Approach | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Flow Chemistry | Performing reactions in continuous-flow reactors rather than in batches. | Enhanced safety, precise control over reaction parameters (temperature, pressure), improved scalability and reproducibility. | Optimization of reactor design and reaction conditions for multi-step syntheses of complex benzamide (B126) derivatives. |
| Photoredox Catalysis | Using visible light to drive chemical reactions via single-electron transfer pathways. researchgate.net | Mild reaction conditions, access to unique reactive intermediates, high functional group tolerance. researchgate.net | Development of new photocatalysts and protocols for direct C-H amidation to reduce pre-functionalization steps. |
| Enzymatic Synthesis | Utilizing enzymes like amidases or lipases to catalyze amide bond formation. nih.gov | High chemo-, regio-, and stereoselectivity; environmentally benign (aqueous media, mild temperatures); reduced byproducts. | Enzyme engineering to broaden substrate scope and enhance catalytic efficiency for non-natural benzamide structures. |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions in the solid state, often with minimal or no solvent. beilstein-journals.org | Reduced solvent waste, access to novel polymorphs, rapid reaction times, potential for quantitative yields. beilstein-journals.org | Exploring liquid-assisted grinding (LAG) and different milling parameters to control reaction pathways and product outcomes. |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To complement the development of novel synthetic methods, advanced analytical techniques are required to understand and optimize reaction processes in real time. In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, providing invaluable data on kinetics, reaction mechanisms, and the formation of transient intermediates or byproducts.
Fourier Transform Infrared (FTIR) spectroscopy has been successfully used to monitor both the hydrolysis and synthesis of amides, including benzamide, providing a simple and rapid real-time assay. nih.gov This technique can track the disappearance of reactants and the appearance of the amide product by monitoring characteristic vibrational frequencies. For more complex solid-state or slurry-based reactions, such as those performed via mechanochemistry, the tandem use of in-situ Raman spectroscopy and Powder X-ray Diffraction (PXRD) is particularly powerful. acs.orgbham.ac.uk Raman spectroscopy can follow the evolution of chemical species, while PXRD monitors changes in the crystalline phases of the material. beilstein-journals.orgbham.ac.uk Applying these techniques to the synthesis of this compound would enable precise process control, ensuring higher yields, purity, and a deeper mechanistic understanding.
| Technique | Information Provided | Application in Benzamide Synthesis | Reference |
|---|---|---|---|
| FTIR Spectroscopy | Real-time concentration changes of reactants, products, and intermediates by tracking specific infrared absorption bands. | Monitoring the rate of amide bond formation and detecting the presence of unreacted starting materials or hydrolysis. | nih.gov |
| Raman Spectroscopy | Tracking changes in molecular vibrations, effective for both solid and liquid phases, and often complementary to FTIR. | In-situ monitoring of mechanochemical synthesis, identifying polymorphic transformations and reactive intermediates. | beilstein-journals.orgbham.ac.uk |
| Powder X-ray Diffraction (PXRD) | Information on the crystalline structure of solid materials, identifying different polymorphs and phases. | Following the transformation of solid reactants into crystalline products during mechanochemical or slurry reactions. | acs.org |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification of species in the liquid phase. | Ex-situ monitoring of reaction progress by taking aliquots, or in-situ monitoring with specialized flow-NMR setups. | beilstein-journals.org |
Integration of High-Throughput Computational Screening and Machine Learning in Design
Modern drug discovery and materials science are increasingly driven by computational approaches that can predict molecular properties and guide experimental efforts. Future research on this compound and its derivatives will heavily rely on the integration of high-throughput computational screening and machine learning (ML) to navigate the vast chemical space of possible analogues.
High-throughput screening (HTS) has been instrumental in identifying benzamide derivatives with specific biological activities. researchgate.netnih.gov However, synthesizing and testing large libraries is resource-intensive. Computational methods offer a more efficient path. Quantitative Structure-Activity Relationship (QSAR) studies, particularly advanced 4D-QSAR methods, can be combined with molecular docking to model both the desired activity and other crucial properties simultaneously. nih.gov
The application of machine learning and deep learning (DL) represents a paradigm shift, moving from analyzing existing data to generating novel molecular designs. rsc.orgresearchgate.net Generative models, trained on large datasets of known molecules, can propose new benzamide structures that are predicted to have high activity and favorable properties. ucl.ac.uk ML algorithms like support vector machines (SVM) and random forests can build predictive models to classify virtual compounds as active or inactive, prioritizing the most promising candidates for synthesis. mdpi.com This multi-objective optimization allows for the simultaneous tuning of properties, a critical step in designing functional molecules. nih.gov
| Computational Method | Function | Application to Benzamide Derivatives | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Rapidly test thousands of compounds for a specific biological activity or property. | Identify initial "hit" compounds from large libraries of benzamides for further optimization. | researchgate.netnih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, such as a protein. | Evaluate the binding affinity of designed analogues of this compound to a specific biological target. | nih.gov |
| QSAR / 4D-QSAR | Relates the chemical structure of molecules to their activity using statistical models. | Develop models to predict the activity and other properties (e.g., toxicity) of novel benzamide derivatives before synthesis. | nih.gov |
| Machine Learning (ML) / Deep Learning (DL) | Uses algorithms to learn from large datasets to make predictions or generate new data. | Predict ADMET properties, design novel molecules with desired characteristics using generative models, and prioritize candidates for synthesis. | rsc.orgucl.ac.ukmdpi.com |
Exploration of Novel Supramolecular Architectures and Materials Applications
The benzamide functional group is an excellent motif for directing the self-assembly of molecules into ordered, higher-order structures through non-covalent interactions, primarily hydrogen bonding. nih.govnih.gov Future research should explore the potential of this compound and its derivatives as building blocks for novel supramolecular architectures and functional materials.
Research on benzene-1,3,5-tricarboxamides (BTAs), which also feature amide linkages, has shown they can self-assemble in solution to form long, helical supramolecular polymers. nih.govtue.nl These assemblies can exhibit properties like liquid crystallinity and can be designed to respond to external stimuli such as temperature or light. nih.govacs.org The amide bond in this compound, along with potential π-π stacking interactions from its aromatic rings, provides the necessary components for similar self-assembly behavior. researchgate.net
By systematically modifying the substituents on the phenyl rings, it may be possible to tune the intermolecular interactions to control the final supramolecular structure. This could lead to the formation of materials like organogels, liquid crystals, or self-healing polymers. ontosight.ai The incorporation of benzamide derivatives into polymeric materials is known to enhance properties such as thermal stability. researchgate.net Therefore, exploring the polymerization of functionalized derivatives of this compound or its use as an additive in polymer blends could lead to new advanced materials.
| Supramolecular Architecture | Key Driving Interactions | Potential Material Application | Inspirational System |
|---|---|---|---|
| 1D Fibers/Polymers | Directional hydrogen bonding between amide groups, π-π stacking. | Organogels, components for anisotropic conductive materials, liquid crystals. | Benzene-1,3,5-tricarboxamides (BTAs). nih.govtue.nl |
| Self-Assembled Nanosheets | A combination of hydrogen bonding and hydrophobic interactions. | Sensors, separation membranes, templates for nanomaterial synthesis. | Vicinal bis(amide) structures. researchgate.net |
| Responsive Materials | Incorporate light- or pH-sensitive groups into the molecular structure. | Smart materials for drug delivery, adaptive coatings, molecular switches. | Photo-responsive BTA fibers. nih.gov |
| Functional Polymer Blends | Incorporate the benzamide derivative into a host polymer matrix. | Enhancement of thermal stability, modification of mechanical properties, introduction of photoluminescence. | Benzamides in polymeric materials. ontosight.airesearchgate.net |
Q & A
Q. What are the optimized synthetic routes for 4-ethyl-N-(2-ethylphenyl)benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Amidation: React 4-ethylbenzoyl chloride with 2-ethylphenylamine in the presence of a coupling agent (e.g., DCC) and catalyst (e.g., DMAP) under inert conditions.
Purification: Use column chromatography or recrystallization to isolate the product.
Critical parameters include:
- Temperature: Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
- Solvent: Anhydrous dichloromethane or THF ensures optimal reactivity.
- Stoichiometry: A 1:1.2 molar ratio of acyl chloride to amine improves conversion .
Table 1: Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (Amidation) | 25°C | 85 | 98 |
| Catalyst (DMAP) | 5 mol% | 92 | 99 |
| Reaction Time | 12 hours | 88 | 97 |
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography using SHELX programs characterize the compound’s structure?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Identify ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and aromatic protons (δ 7.1–7.8 ppm).
- ¹³C NMR: Confirm carbonyl resonance (δ ~167 ppm) and ethyl carbons (δ 10–25 ppm).
- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- X-ray Crystallography: Use SHELXL for refinement. Hydrogen-bonding networks and torsion angles validate the planar benzamide core. Example: C–N bond length ~1.34 Å .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) predict biological targets and reactivity?
Methodological Answer:
- Molecular Docking: Screen against targets like PPARδ using AutoDock Vina. Parameterize the ligand with Gaussian 09 (B3LYP/6-31G* basis set). Docking scores correlate with experimental binding affinities (e.g., GSK3787’s interaction with Cys249 in PPARδ) .
- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the ethyl groups lower HOMO energy, reducing electrophilicity compared to nitro-substituted analogs .
Table 2: DFT Results for Reactivity
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 | Low electrophilicity |
| LUMO Energy | -1.8 | Moderate nucleophilic attack |
| Band Gap | 4.4 | Kinetic stability |
Q. How can structure-activity relationship (SAR) studies elucidate the role of ethyl substituents?
Methodological Answer:
Q. What methodologies resolve contradictions in biological activity data among structural analogs?
Methodological Answer:
- Integrated Validation: Combine in vitro assays (e.g., enzyme inhibition) with in silico simulations. For example:
- Meta-Analysis: Aggregate data from analogs like N-(2-ethylphenyl)-3-iodobenzamide and 4-nitro derivatives. Contradictions in solubility or potency often trace to substituent electronic effects (e.g., nitro groups increase reactivity but reduce bioavailability) .
Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling: Use a kinase panel (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases.
- Mechanistic Studies:
- ATP-Competitive Assays: Measure IC₅₀ under varying ATP concentrations.
- Western Blotting: Assess downstream phosphorylation (e.g., MAPK/ERK pathways).
- Covalent Binding Analysis: Perform LC-MS/MS to detect adduct formation with catalytic cysteine residues, as seen in PPARδ antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

